phenyl 2-hydroxy-3-methylbenzoate
Overview
Description
phenyl 2-hydroxy-3-methylbenzoate is an organic compound with the chemical formula C14H12O3 It is a derivative of salicylic acid, where the phenyl group is esterified with 3-methylsalicylic acid
Mechanism of Action
Mode of Action
It’s known that benzylic compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in the compound’s structure and function, thereby influencing its interaction with its targets.
Biochemical Pathways
Benzoic acid derivatives are known to be involved in the β-oxidative pathway . This pathway involves the conversion of cinnamic acid to benzoic acid, which could potentially be affected by the presence of phenyl 2-hydroxy-3-methylbenzoate .
Biochemical Analysis
Biochemical Properties
Phenyl 3-methylsalicylate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to inhibit the activity of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins involved in inflammation and pain . Additionally, Phenyl 3-methylsalicylate interacts with AMP-activated protein kinase (AMPK), modulating cellular metabolism and energy homeostasis . These interactions highlight the compound’s potential as an anti-inflammatory and metabolic regulator.
Cellular Effects
Phenyl 3-methylsalicylate exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the activity of COX enzymes, leading to reduced production of pro-inflammatory prostaglandins . Furthermore, Phenyl 3-methylsalicylate activates AMPK, which plays a critical role in regulating cellular energy balance and metabolic pathways . These effects contribute to its potential therapeutic applications in inflammation and metabolic disorders.
Molecular Mechanism
The molecular mechanism of Phenyl 3-methylsalicylate involves its interaction with specific biomolecules and enzymes. The compound inhibits COX enzymes by binding to their active sites, thereby preventing the conversion of arachidonic acid to prostaglandins . Additionally, Phenyl 3-methylsalicylate activates AMPK by promoting its phosphorylation, leading to enhanced glucose uptake and fatty acid oxidation . These molecular interactions underline the compound’s dual role as an anti-inflammatory agent and metabolic regulator.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Phenyl 3-methylsalicylate have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that Phenyl 3-methylsalicylate maintains its anti-inflammatory and metabolic regulatory effects over extended periods, although the extent of these effects may diminish with prolonged exposure . These findings emphasize the importance of optimizing experimental conditions to preserve the compound’s efficacy.
Dosage Effects in Animal Models
The effects of Phenyl 3-methylsalicylate vary with different dosages in animal models. At low to moderate doses, the compound exhibits significant anti-inflammatory and metabolic regulatory effects without notable adverse effects . At high doses, Phenyl 3-methylsalicylate can induce toxic effects, including gastrointestinal irritation and hepatotoxicity . These observations highlight the need for careful dosage optimization to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Phenyl 3-methylsalicylate is involved in several metabolic pathways, including the phenylpropanoid pathway and the shikimate pathway . The compound interacts with enzymes such as phenylalanine ammonia-lyase, which catalyzes the conversion of phenylalanine to cinnamic acid, a precursor for various phenolic compounds . Additionally, Phenyl 3-methylsalicylate can influence metabolic flux and metabolite levels, contributing to its diverse biochemical effects.
Transport and Distribution
The transport and distribution of Phenyl 3-methylsalicylate within cells and tissues involve specific transporters and binding proteins. The compound is known to be transported via ATP-binding cassette transporters and can accumulate in specific cellular compartments . Its distribution is influenced by factors such as molecular size, polarity, and binding affinity to cellular components . These properties determine the localization and accumulation of Phenyl 3-methylsalicylate within biological systems.
Subcellular Localization
Phenyl 3-methylsalicylate exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm and can be transported to other cellular compartments, such as the nucleus and mitochondria . Post-translational modifications, such as phosphorylation and acetylation, can influence its targeting to specific organelles . These localization patterns are crucial for understanding the compound’s biochemical and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: phenyl 2-hydroxy-3-methylbenzoate can be synthesized through the esterification of 3-methylsalicylic acid with phenol. The reaction typically involves the use of a dehydrating agent such as phosphoryl chloride to facilitate the esterification process . The reaction conditions usually include heating the reactants to promote the formation of the ester bond.
Industrial Production Methods: In industrial settings, the production of phenyl 3-methylsalicylate may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: phenyl 2-hydroxy-3-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The ester bond can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products Formed:
Oxidation: Phenolic derivatives.
Reduction: Alcohols.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
phenyl 2-hydroxy-3-methylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug formulations due to its analgesic and antiseptic properties.
Industry: Utilized in the manufacturing of polymers, adhesives, and coatings.
Comparison with Similar Compounds
Phenyl salicylate: Similar in structure but lacks the methyl group at the 3-position.
Methyl salicylate: Contains a methyl ester instead of a phenyl ester.
Salicylic acid: The parent compound without esterification.
Uniqueness: phenyl 2-hydroxy-3-methylbenzoate is unique due to the presence of both the phenyl ester and the methyl group at the 3-position, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
phenyl 2-hydroxy-3-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-10-6-5-9-12(13(10)15)14(16)17-11-7-3-2-4-8-11/h2-9,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBPMWUBZDANBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)OC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70194581 | |
Record name | Phenyl 3-methylsalicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70194581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41755-73-1 | |
Record name | Phenyl 2-hydroxy-3-methylbenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41755-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenyl 3-methylsalicylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041755731 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenyl 3-methylsalicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70194581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenyl 3-methylsalicylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.469 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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